2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-(7-chloro-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-8-2-1-6-3-7(4-10(14)15)11(16)13-9(6)5-8/h1-3,5H,4H2,(H,13,16)(H,14,15) |
InChI Key |
PZJPZUHSEBJPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-2-hydroxyquinoline with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield an amino derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid is a quinoline derivative with diverse applications in chemistry, biology, medicine, and industry. Its structure features a quinoline ring with hydroxy and chloro substituents that enhance its binding affinity to enzymes and receptors, making it valuable for synthesizing complex quinoline derivatives in drug discovery and development.
Scientific Research Applications
Chemistry
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid serves as a building block in synthesizing more complex quinoline derivatives, which are important in drug discovery and development.
Biology
This compound exhibits antimicrobial and antifungal properties, making it useful for studying microbial resistance mechanisms and developing new antimicrobial agents.
Medicine
Due to its biological activity, 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid is investigated for potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. Studies have explored quinoline derivatives for anticancer activity against breast cancer cell lines . Certain quinoline derivatives have demonstrated significant toxicity against human epithelial colorectal adenocarcinoma and human colon cancer cell lines .
Industry
The compound is used in developing dyes, pigments, and other industrial chemicals because of its stable quinoline structure.
Use as a Key Intermediate
Mechanism of Action
The mechanism of action of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro substituents on the quinoline ring enhance its binding affinity to enzymes and receptors. For example, it may inhibit microbial enzymes by binding to their active sites, disrupting essential biochemical processes. In cancer cells, it may interfere with signaling pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid (CAS 51505-10-3)
2-(4-Methyl-2-phenylquinolin-3-yl)acetic Acid Hydrochloride (CAS 1170229-53-4)
- Structure : Methyl at position 4, phenyl at position 2, and acetic acid at position 3 (hydrochloride salt).
- Key Differences :
- Bulky phenyl and methyl groups alter steric and electronic properties compared to the target’s 7-Cl and 2-OH.
- The hydrochloride salt enhances solubility but may limit membrane permeability.
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0)
- Structure: Hydroxyl at position 7, ketone at position 2, and a partially saturated quinoline ring.
- Key Differences: Saturation of the quinoline ring reduces aromaticity, impacting π-π stacking interactions.
- Applications : Studied for antioxidant and neuroprotective properties .
Physicochemical and Pharmacological Properties
*Calculated based on IUPAC nomenclature.
- Solubility : The acetic acid moiety in all compounds enhances water solubility, but bulky substituents (e.g., phenyl in CAS 1170229-53-4) may reduce it.
- Stability : The hydroxyl group in the target compound increases susceptibility to oxidation compared to ketone-containing analogs .
Biological Activity
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a quinoline ring system with a hydroxyl and a chloro substituent at specific positions, enhancing its reactivity and biological interactions. The acetic acid moiety improves its solubility, making it suitable for various biological assays.
Biological Activities
1. Antimicrobial Activity
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid exhibits notable antimicrobial properties against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Pseudomonas aeruginosa | 12.5 μg/mL |
| Staphylococcus pneumoniae | 25 μg/mL |
These results indicate that the compound can inhibit the growth of pathogenic bacteria, highlighting its potential as an antimicrobial agent in clinical settings .
2. Anticancer Activity
The anticancer potential of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid has been investigated through various in vitro assays. It has shown significant cytotoxic effects against human breast cancer cell lines, particularly MCF-7.
| Compound | IC50 (μg/mL) | Effect on Cell Proliferation (%) |
|---|---|---|
| 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid | 43.82 ± 2.35 | 97% reduction at 100 μg/mL |
| Cisplatin | Control | N/A |
The data suggests that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and disruption of signaling pathways .
The biological activity of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit microbial enzymes by binding to their active sites, disrupting essential biochemical processes.
- Cell Signaling Interference : In cancer cells, it can interfere with signaling pathways that regulate cell growth and apoptosis .
Case Studies
Recent studies have highlighted the compound's potential in drug development:
- Antimicrobial Testing : A study evaluated various quinoline derivatives, including 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid, demonstrating its superior antimicrobial activity compared to other derivatives .
- Cytotoxicity Assays : The compound was tested against multiple cancer cell lines, revealing its effectiveness in reducing viability significantly at higher concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid?
- Methodology :
- Bromination/Acetic Acid Reaction : Adapt protocols from analogous quinoline derivatives, such as bromination of phenylacetic acid in acetic acid . For example, dissolve the precursor (e.g., 2-hydroxyquinoline-3-acetic acid) in glacial acetic acid, add halogenating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (0–25°C), and monitor via TLC.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (>98%) and NMR (¹H/¹³C) .
- Challenges : Side reactions (e.g., over-halogenation) may occur; optimize stoichiometry and reaction time.
Q. How to characterize the structural features of this compound?
- Techniques :
- X-ray Crystallography : Resolve the chloro and hydroxy substituent positions, as demonstrated for methoxyphenyl acetic acid derivatives .
- Spectroscopy : Confirm the acetic acid moiety via FTIR (C=O stretch ~1700 cm⁻¹) and the quinoline backbone via UV-Vis (λmax ~320 nm).
- NMR Analysis : Assign peaks for the aromatic protons (quinoline ring, δ 7.5–8.5 ppm) and the acetic acid side chain (δ 3.5–4.0 ppm for CH₂) .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity assays for this compound?
- Approach :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
- Structural Confirmation : Verify batch consistency via LC-MS to rule out impurities influencing activity .
- Control Experiments : Include positive/negative controls (e.g., known quinoline-based inhibitors) and assess solvent effects (DMSO vs. aqueous buffers) .
- Case Study : In tetrahydroquinoline derivatives, minor structural changes (e.g., substitution at position 4) altered activity by >50% .
Q. What strategies optimize the compound’s stability in aqueous solutions?
- Methods :
- pH Buffering : Test stability in PBS (pH 7.4) vs. acidic conditions (pH 3.0). The hydroxy group may deprotonate, affecting solubility .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for breakdown products .
Q. How to analyze structure-activity relationships (SAR) for this compound?
- Framework :
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) and compare bioactivity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding to targets like DNA gyrase or kinases.
- Data Correlation : Plot substituent electronic parameters (Hammett σ) against IC₅₀ values to identify electron-withdrawing/-donating effects .
Experimental Design & Data Interpretation
Q. How to design experiments assessing the compound’s metal-chelating potential?
- Protocol :
- UV-Vis Titration : Add incremental amounts of metal ions (e.g., Fe³⁺, Cu²⁺) to the compound in methanol. Monitor shifts in λmax indicating complexation.
- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio) .
- Validation : Confirm via ICP-MS for metal uptake and FTIR for changes in carbonyl/hydroxy vibrations .
Q. What analytical methods distinguish between polymorphic forms of this compound?
- Techniques :
- DSC/TGA : Identify melting points and thermal decomposition profiles. Polymorphs may differ by ΔHfusion (e.g., 5–10°C variations) .
- PXRD : Compare diffraction patterns (e.g., peak at 2θ = 12.4° vs. 13.1°) .
- Raman Spectroscopy : Detect subtle lattice vibrations (e.g., 200–400 cm⁻¹ shifts) between forms .
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
